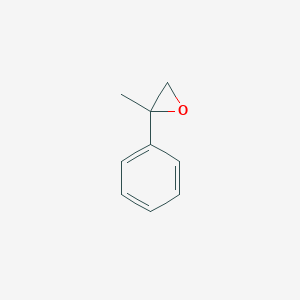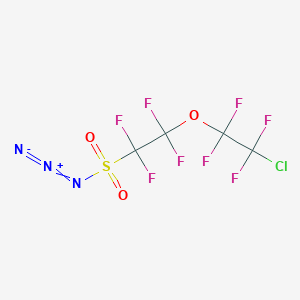
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide, commonly known as CF3SO2N3, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CF3SO2N3 is a highly reactive compound that has been used as a reagent in organic synthesis and as a potential explosive material. In
Mécanisme D'action
The mechanism of action of CF3SO2N3 is not well understood. However, it is believed to act as a source of azide ions, which can react with a variety of functional groups such as alkynes, alkenes, and alcohols. This reaction typically results in the formation of a triazole ring, which has been shown to be stable and biocompatible.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CF3SO2N3 are not well studied. However, it is believed to be relatively non-toxic and biocompatible, making it a potential tool in chemical biology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CF3SO2N3 is its high reactivity, which allows for efficient and selective reactions with a variety of functional groups. Additionally, its biocompatibility makes it a potential tool in chemical biology. However, its explosive nature and potential toxicity require careful handling and storage. Additionally, its high reactivity can also result in unwanted side reactions.
Orientations Futures
There are several potential future directions for CF3SO2N3. One area of interest is in the development of bioorthogonal reactions for use in chemical biology. Additionally, CF3SO2N3 could be explored as a potential tool in drug discovery and development. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of CF3SO2N3.
Méthodes De Synthèse
The synthesis of CF3SO2N3 involves the reaction of CF3SO2Cl with NaN3 in the presence of a catalyst. This reaction is carried out in anhydrous conditions and requires careful handling due to the explosive nature of the product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
CF3SO2N3 has been used as a reagent in organic synthesis, specifically in the synthesis of sulfonamides and sulfonylureas. It has also been used as a crosslinking agent in polymer chemistry and as a potential explosive material. Additionally, CF3SO2N3 has been explored as a potential tool in chemical biology, specifically in the development of bioorthogonal reactions.
Propriétés
Numéro CAS |
144951-86-0 |
|---|---|
Nom du produit |
2-(2-Chloro-1,1,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethane-1-sulfonyl azide |
Formule moléculaire |
C4ClF8N3O3S |
Poids moléculaire |
357.57 g/mol |
Nom IUPAC |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-N-diazo-1,1,2,2-tetrafluoroethanesulfonamide |
InChI |
InChI=1S/C4ClF8N3O3S/c5-1(6,7)2(8,9)19-3(10,11)4(12,13)20(17,18)16-15-14 |
Clé InChI |
RMVASYSFZNCAOJ-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F |
SMILES canonique |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)Cl)(F)F)(F)F |
Synonymes |
2-(2-CHLORO-1,1,2,2-TETRAFLUOROETHOXY)-1,1,2,2-TETRAFLUOROETHANESULFONYL AZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
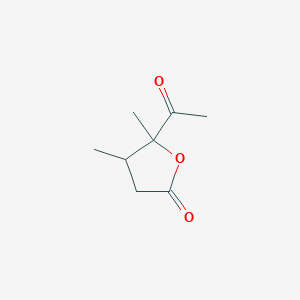

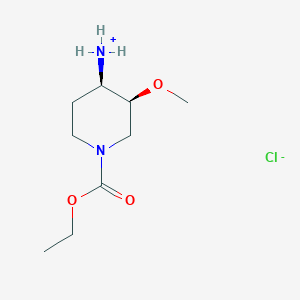
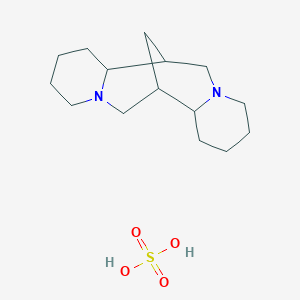
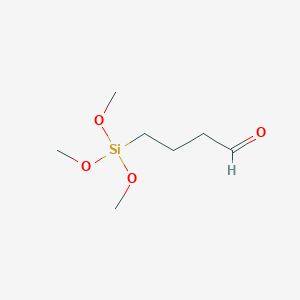
![(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B127698.png)
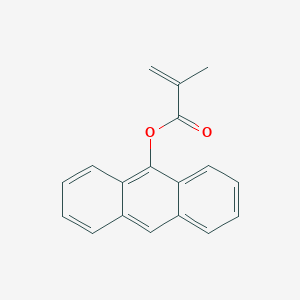

![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
